(2S)-1-[2-(propylamino)ethylamino]propan-2-ol
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Overview
Description
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol is a chemical compound with a specific stereochemistry, indicating that it has a chiral center. This compound is part of the class of organic compounds known as amino alcohols, which are characterized by the presence of both an amine group and an alcohol group. These compounds are often used in various chemical and pharmaceutical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an epoxide with a primary amine. For instance, the epoxide derivative can be reacted with propylamine to yield the desired amino alcohol . The reaction conditions usually include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing. The reaction conditions in industrial production are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield a ketone, while reduction of the amine group may produce a secondary or tertiary amine.
Scientific Research Applications
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may bind to adrenergic receptors, affecting the release of neurotransmitters and modulating physiological responses .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Methylamino)-1-propanol: This compound is structurally similar but has a methyl group instead of a propyl group.
Propranolol: A well-known beta-adrenergic receptor antagonist with a similar core structure but different functional groups.
Uniqueness
The uniqueness of (2S)-1-[2-(propylamino)ethylamino]propan-2-ol lies in its specific stereochemistry and the presence of both an amine and an alcohol group. This combination of features allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
627523-17-5 |
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Molecular Formula |
C8H20N2O |
Molecular Weight |
160.26 g/mol |
IUPAC Name |
(2S)-1-[2-(propylamino)ethylamino]propan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-3-4-9-5-6-10-7-8(2)11/h8-11H,3-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
ZURZWXRECFZDEV-QMMMGPOBSA-N |
Isomeric SMILES |
CCCNCCNC[C@H](C)O |
Canonical SMILES |
CCCNCCNCC(C)O |
Origin of Product |
United States |
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